![molecular formula C15H32O2 B14204835 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol CAS No. 845727-05-1](/img/structure/B14204835.png)
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes an ether and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2,5-dimethylundecanol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the alcohol group of 2,5-dimethylundecanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanal or 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanoic acid.
Reduction: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethane.
Substitution: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethyl halides or amines.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol depends on its application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and ether functional groups, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Contains a bromine atom, making it more reactive in substitution reactions.
Uniqueness
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
845727-05-1 |
|---|---|
Fórmula molecular |
C15H32O2 |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
2-(2,5-dimethylundecan-2-yloxy)ethanol |
InChI |
InChI=1S/C15H32O2/c1-5-6-7-8-9-14(2)10-11-15(3,4)17-13-12-16/h14,16H,5-13H2,1-4H3 |
Clave InChI |
DNMKFBDEQANFJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCC(C)(C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
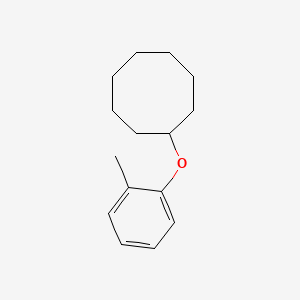
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
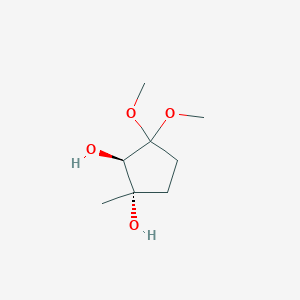
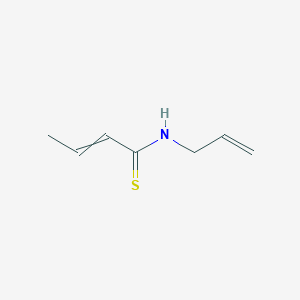
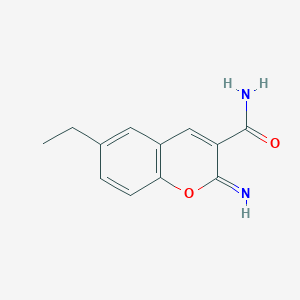
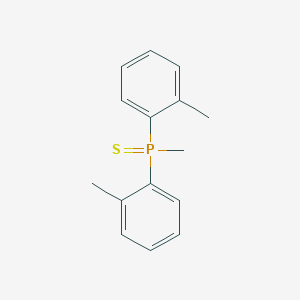
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
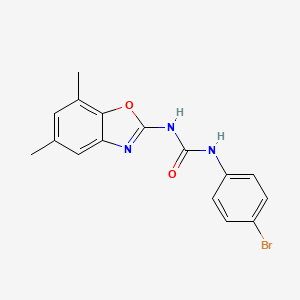
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
